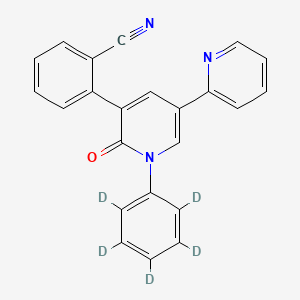
Perampanel-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perampanel-d5 is a deuterated form of Perampanel, a novel anti-seizure medication. Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in the excitatory neurotransmission in the brain. This compound is used as an internal standard in various analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for therapeutic drug monitoring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Perampanel-d5 involves the incorporation of deuterium atoms into the Perampanel molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated acetonitrile or methanol as the mobile phase in the chromatographic separation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The production process is optimized to achieve high yields and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Perampanel-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .
Scientific Research Applications
Perampanel-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical methods for the quantification of Perampanel in biological samples.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Perampanel.
Medicine: Utilized in therapeutic drug monitoring to ensure appropriate dosing of Perampanel in patients with epilepsy.
Industry: Applied in the quality control of pharmaceutical formulations containing Perampanel
Mechanism of Action
Perampanel-d5, like Perampanel, exerts its effects by selectively inhibiting the AMPA receptor, a type of ionotropic glutamate receptor involved in excitatory neurotransmission. By blocking the AMPA receptor, this compound reduces neuronal excitability and prevents the propagation of seizure activity. This mechanism of action makes this compound effective in the treatment of epilepsy .
Comparison with Similar Compounds
Similar Compounds
Perampanel: The non-deuterated form of Perampanel-d5, used as an anti-seizure medication.
Topiramate: Another anti-seizure medication that works by inhibiting sodium channels and enhancing GABAergic activity.
Levetiracetam: An anti-seizure medication that binds to the synaptic vesicle protein SV2A and modulates neurotransmitter release.
Uniqueness of this compound
This compound is unique due to its deuterated nature, which provides advantages in analytical methods, such as improved sensitivity and specificity in LC-MS/MS assays. This makes it a valuable tool in therapeutic drug monitoring and pharmacokinetic studies .
Properties
Molecular Formula |
C23H15N3O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H/i1D,2D,3D,9D,10D |
InChI Key |
PRMWGUBFXWROHD-MYWHSQMISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



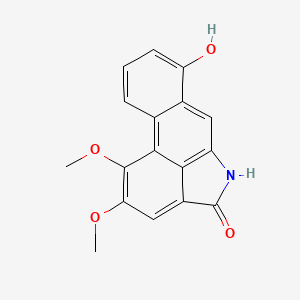
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)

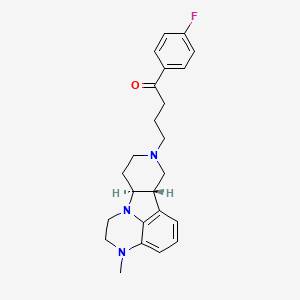
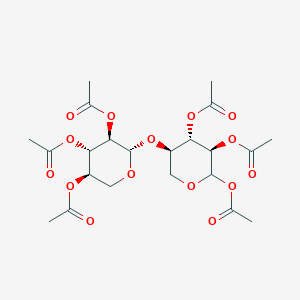

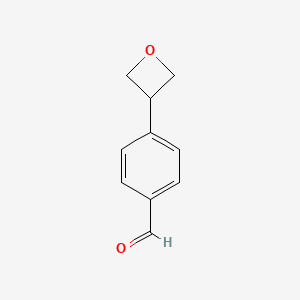

![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
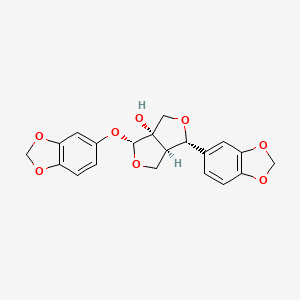
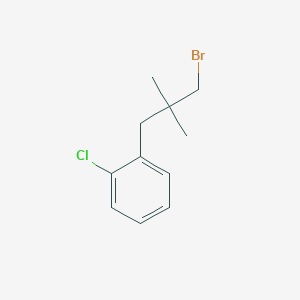

![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
